12-O-Tigloylphorbol-13-(2-methylbutyrate)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

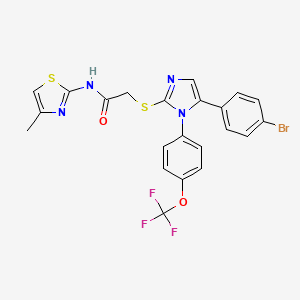

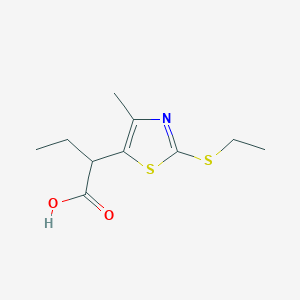

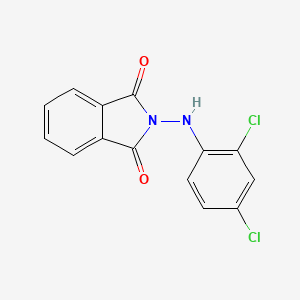

“12-O-Tigloylphorbol-13-(2-methylbutyrate)” is a phorbol diester constituent . It is a compound that can be found in the seeds of the Croton tiglium L. plant . The compound has a molecular formula of C30H42O8 and a molecular weight of 530.658.

Synthesis Analysis

The compound can be extracted from the leaves of the Croton tiglium L. plant . The extraction process involves crushing the leaves and extracting them with ethanol or petroleum ether. The extract is then passed through a large pore adsorption resin, washed with ethanol, and collected. The ethanol is then recovered, and the extract is subjected to repeated column chromatography to obtain the compound .Molecular Structure Analysis

The molecular structure of “12-O-Tigloylphorbol-13-(2-methylbutyrate)” is complex, with multiple hydroxyl groups, a tigloyl group, and a 2-methylbutyrate group. The compound is a tetracyclic diterpene, which means it has four fused rings in its structure.Physical And Chemical Properties Analysis

“12-O-Tigloylphorbol-13-(2-methylbutyrate)” is a white solid that is soluble in chloroform, petroleum ether, ethyl acetate, acetone, and ethanol .Applications De Recherche Scientifique

Anti-HIV Properties

12-O-Tigloylphorbol-13-(2-methylbutyrate) and related phorbol esters have shown promise in inhibiting the cytopathic effect of HIV-1. Research on compounds isolated from Croton tiglium seeds, including variants of phorbol esters, demonstrated effective inhibition of HIV-1 induced cytopathic effects on MT-4 cells without significant activation of protein kinase C (PKC) (El-mekkawy et al., 2000).

Anti-Inflammatory and Antimycobacterial Activities

Phorbol esters, structurally similar to 12-O-Tigloylphorbol-13-(2-methylbutyrate), have shown anti-inflammatory properties. A study on Croton ciliatoglandulifer found that some phorbol derivatives demonstrated activity against cyclooxygenases-1 and -2, which play a role in inflammation (Ríos & Aguilar-Guadarrama, 2006). Additionally, phorbol esters from Sapium indicum showed antimycobacterial activity, suggesting potential applications in treating mycobacterial infections (Chumkaew et al., 2003).

Antitumor Effects

Phorbol esters, including variants closely related to 12-O-Tigloylphorbol-13-(2-methylbutyrate), have been isolated from plants like Croton tiglium and shown to exhibit cytotoxic activities against human tumor cell lines. This suggests potential applications in cancer research and treatment (Du et al., 2017).

Interaction with Opioid Receptors

Research on Euphorbia bothae, which contains phorbol esters including 12-deoxyphorbol-13-(2-methylbutyrate), explored the interaction of these compounds with opioid receptors. This study aimed to understand the effects observed in herbivores experiencing stupor after consuming E. bothae (Popplewell et al., 2010).

HIV-1 Latency Interruption

In a study on Euphorbia umbellata, phorbol esters were shown to be effective in reactivating HIV-1 latency in virus reservoir cells, suggesting potential applications in developing anti-HIV drugs based on latency reactivation therapy (Tostes et al., 2021).

Antiangiogenic Effects

12-O-Tigloylphorbol-13-(2-methylbutyrate) and similar compounds have been studied for their antiangiogenic properties, particularly in inhibiting VEGF-induced angiogenesis. This points to potential applications in cancer therapy by targeting the vascular endothelial growth factor (VEGF)/VEGFR2 signal pathway (Xu et al., 2013).

Propriétés

IUPAC Name |

[(1S,6R,13S,14R,15R)-1,6-dihydroxy-8-(hydroxymethyl)-4,12,12,15-tetramethyl-14-[(Z)-2-methylbut-2-enoyl]oxy-5-oxo-13-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl] 2-methylbutanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O8/c1-9-15(3)25(33)37-24-18(6)29(36)20(22-27(7,8)30(22,24)38-26(34)16(4)10-2)12-19(14-31)13-28(35)21(29)11-17(5)23(28)32/h9,11-12,16,18,20-22,24,31,35-36H,10,13-14H2,1-8H3/b15-9-/t16?,18-,20?,21?,22?,24-,28-,29-,30-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKFIXMYXISUTAF-XGISRZLOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)OC12C(C1(C)C)C3C=C(CC4(C(C3(C(C2OC(=O)C(=CC)C)C)O)C=C(C4=O)C)O)CO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)C(=O)O[C@@]12[C@@H]([C@H]([C@]3(C(C1C2(C)C)C=C(C[C@]4(C3C=C(C4=O)C)O)CO)O)C)OC(=O)/C(=C\C)/C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

12-O-Tigloylphorbol-13-(2-methylbutyrate) | |

CAS RN |

250268-57-6 |

Source

|

| Record name | 12-O-Tigloylphorbol-13-(2-methylbutyrate) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0250268576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Benzyl-4,7-dimethyl-2-(2-methylpropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2734926.png)

![ethyl 4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]butanoate](/img/structure/B2734939.png)